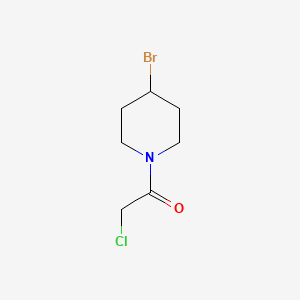

1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone

Description

1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone is a halogenated ketone derivative featuring a piperidine ring substituted with a bromine atom at the 4-position and a chloro-ethanone moiety at the 1-position. This compound has been utilized as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural features—a brominated piperidine coupled with a reactive chloro-ethanone group—make it a versatile scaffold for further functionalization, though specific pharmacological data remain sparse in the literature.

Propriétés

IUPAC Name |

1-(4-bromopiperidin-1-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrClNO/c8-6-1-3-10(4-2-6)7(11)5-9/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFDAOZFEQIUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone typically involves the reaction of 4-bromo-piperidine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Position : Bromine at the 4-position of piperidine (target compound) may enhance steric hindrance compared to phenylpiperazine derivatives (e.g., ), affecting receptor binding.

- Ring Systems : Replacement of piperidine with pyrrolidine (e.g., ) or indole (e.g., ) alters conformational flexibility and electronic properties.

- Substituent Diversity : Benzyl, phenyl, or heteroaromatic groups (e.g., indole in ) influence solubility and metabolic stability.

Pharmacological Activity Comparison

- Acetylcholinesterase (AChE) Inhibition: Analogs like 2-(4-Benzylpiperazin-1-yl)ethanone derivatives exhibit AChE inhibitory activity (IC₅₀ values in micromolar range), attributed to interactions with the enzyme’s catalytic site .

- Helicase Mechanoenzyme Inhibition: Derivatives such as 1-(2-benzyl-6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-chloro-ethanone (S5) demonstrate covalent inhibition of helicases via chloro-ethanone-mediated alkylation .

- Antipsychotic Potential: Compounds like 1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone show affinity for dopamine receptors, suggesting CNS applications .

Activité Biologique

1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its structural components suggest interactions with various biological targets, particularly in the central nervous system and as an enzyme inhibitor. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromine atom and a chloroethanone group. This structure may confer unique reactivity patterns, particularly as an electrophile that can interact with nucleophilic sites on proteins or enzymes.

The biological activity of 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone is primarily attributed to its ability to act as an electrophile. The chloro group can participate in nucleophilic substitution reactions, leading to the inhibition of specific enzymes or modulation of receptor functions. This mechanism is crucial in understanding its role as a potential therapeutic agent.

Enzyme Inhibition

In vitro studies have demonstrated that compounds with similar electrophilic characteristics can inhibit various enzymes involved in metabolic pathways. For example, studies on related piperidine derivatives have shown effective inhibition against targets like BCL6, suggesting that 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone may also possess enzyme inhibitory properties.

Study on Piperidine Derivatives

A study investigated the biological activities of various piperidine derivatives, including those with halogen substitutions. The findings highlighted that compounds featuring electron-withdrawing groups like bromine and chlorine exhibited increased potency against specific enzymatic targets.

"The introduction of halogen substituents significantly enhances the biological activity of piperidine-based compounds."

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of compounds similar to 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone. These models suggest that electronic properties and steric factors play crucial roles in determining the efficacy of these compounds against microbial and enzymatic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.